3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
3,3-dioxo-3λ6-thiabicyclo[310]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a sulfur atom within its bicyclic framework, which contributes to its distinctive chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure. For instance, the use of strong acids or bases as catalysts can promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product. The compound is often stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The sulfur atom and carbonyl groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-thiabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but lacks the dioxo groups.
6,6-dimethyl-3-azabicyclo[3.1.0]hexane: Contains a nitrogen atom instead of sulfur, leading to different chemical properties.
Uniqueness
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of both sulfur and carbonyl groups within its bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZPVUZQTFUBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1783317-08-7 |
Source
|
Record name | 3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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